molecular formula C21H22N4O4 B11945691 (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate CAS No. 29738-86-1

(S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate

Cat. No.: B11945691
CAS No.: 29738-86-1
M. Wt: 394.4 g/mol
InChI Key: WZILGSLFFWZTOV-SFHVURJKSA-N
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Description

(S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, an indole moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Peptide Bond Formation: The indole derivative is then coupled with an amino acid derivative using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can take place at the benzyl group, where nucleophiles like amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Key Structural Components:

  • Indole Ring : Contributes to various biological activities.
  • Carbamate Group : Enhances solubility and bioavailability.
  • Amino Acid Derivative : Implicates potential roles in protein synthesis and enzyme activity modulation.

Anticancer Properties

Research indicates that compounds similar to (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate exhibit significant anticancer properties. The indole structure is often associated with the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's . The ability to cross the blood-brain barrier enhances its utility in neurological applications.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The indole moiety has been linked to antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, often involving the coupling of indole derivatives with amino acid frameworks.

Common Synthetic Routes:

  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of peptide bonds between the indole derivative and the carbamate framework.
  • Protecting Group Strategies : Employing protecting groups during synthesis to ensure selective reactions at specific sites on the molecule.
  • Asymmetric Synthesis : Techniques such as chiral auxiliary methods or asymmetric catalysis can be employed to enhance yield and selectivity for the desired stereoisomer .

Case Study 1: Anticancer Activity

A study published in Cancer Letters demonstrated that a related indole carbamate compound significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential of this compound as a lead compound for anticancer drug development .

Case Study 2: Neuroprotective Effects

Research published in Neuropharmacology explored the neuroprotective effects of similar compounds on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated a reduction in cell death and oxidative markers, suggesting potential therapeutic applications for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate: shares similarities with other indole derivatives and carbamate compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to interact with a diverse range of biological targets. This makes it a versatile compound for various applications in scientific research.

Biological Activity

The compound (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is an intriguing molecule with potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{3}

Key Features

  • Indole Moiety: The presence of the indole structure is significant due to its role in various pharmacological activities.
  • Carbamate Group: This functional group often enhances the bioavailability of compounds and can influence their interaction with biological targets.

Research has indicated that compounds similar to (S)-Benzyl carbamate exhibit significant biological activities, particularly through interactions with various enzymes and receptors. For instance, studies on related indole derivatives have shown:

  • Inhibition of Histone Deacetylases (HDACs): Compounds with structural similarities have demonstrated the ability to inhibit HDACs, which are crucial in regulating gene expression and are implicated in cancer progression .
  • Antitumor Activity: Certain derivatives have shown promising results in preclinical models for hematological malignancies and solid tumors, indicating potential therapeutic applications in oncology .

In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative effects of related compounds on various cancer cell lines. For example:

  • Cell Lines Tested: U937 (leukemia) and HCT116 (colon cancer) cell lines were used to assess the efficacy of HDAC inhibitors.
  • Results: Compounds similar to (S)-Benzyl carbamate displayed significant growth inhibition, with IC50 values indicating effective doses for therapeutic use.

In Vivo Studies

In vivo studies further support the potential of this compound:

  • Tumor Xenograft Models: Animal models have shown that when administered at specific dosages, these compounds can significantly reduce tumor size without causing substantial toxicity compared to standard treatments .
CompoundDosage (mg/kg)Tumor Growth Inhibition (%)Toxicity Observed
(S)-Benzyl Carbamate10049None
MS2755060Yes

Case Study 1: Antitumor Efficacy

A study examined the effects of a structurally related compound on tumor xenografts. Mice treated with the compound displayed a tumor growth inhibition rate of 51%, demonstrating its potential as a therapeutic agent against cancer. Notably, this compound exhibited a better safety profile than conventional treatments like MS275, which caused significant weight loss in treated animals .

Case Study 2: HDAC Inhibition

Another study focused on a series of benzamide-based HDAC inhibitors where modifications led to enhanced selectivity against HDAC1 and HDAC2. The findings suggested that structural variations could optimize efficacy while minimizing side effects, which is crucial for developing safer anticancer therapies .

Properties

CAS No.

29738-86-1

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

benzyl N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C21H22N4O4/c22-20(27)18(10-15-11-23-17-9-5-4-8-16(15)17)25-19(26)12-24-21(28)29-13-14-6-2-1-3-7-14/h1-9,11,18,23H,10,12-13H2,(H2,22,27)(H,24,28)(H,25,26)/t18-/m0/s1

InChI Key

WZILGSLFFWZTOV-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N

Origin of Product

United States

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